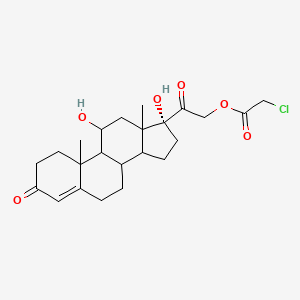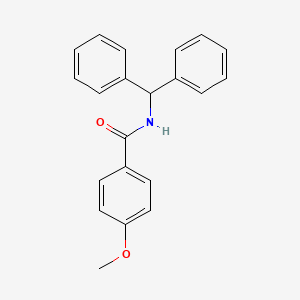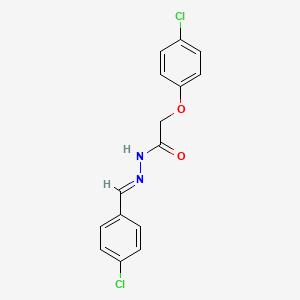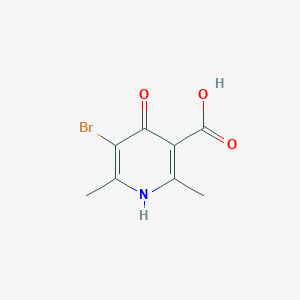![molecular formula C21H21NO6S B11989250 4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11989250.png)
4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-2-one core, which is a benzopyran ring system fused with a lactone ring, and a butanoate ester linked to a sulfonamide group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate typically involves multiple steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Introduction of the Butanoate Ester: The butanoate ester can be introduced through esterification reactions, where the chromen-2-one derivative is reacted with butanoic acid or its derivatives in the presence of a dehydrating agent.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the esterified chromen-2-one with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
科学的研究の応用
4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for diseases where chromen-2-one derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
- 6-chloro-4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-2-{[(4-methylphenyl)sulfonyl]amino}butanoate
Uniqueness
4-methyl-2-oxo-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methylphenyl sulfonyl group can enhance its solubility and stability, making it a valuable compound for various applications.
特性
分子式 |
C21H21NO6S |
|---|---|
分子量 |
415.5 g/mol |
IUPAC名 |
(4-methyl-2-oxochromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C21H21NO6S/c1-14-5-8-17(9-6-14)29(25,26)22-11-3-4-20(23)27-16-7-10-18-15(2)12-21(24)28-19(18)13-16/h5-10,12-13,22H,3-4,11H2,1-2H3 |
InChIキー |
RKFBGNVJJQLIRO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)OC2=CC3=C(C=C2)C(=CC(=O)O3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11989174.png)

![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)

![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11989186.png)
![2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole](/img/structure/B11989210.png)


![N-{(2E)-3-allyl-4-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B11989213.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-pyridinyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11989225.png)


![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11989243.png)
![Urea, N-(3,4-dichlorophenyl)-N'-[4-(1-methylpropyl)phenyl]-](/img/structure/B11989245.png)
